molecular formula C19H18N2O B3945864 3-Ethyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one

3-Ethyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one

Cat. No.: B3945864
M. Wt: 290.4 g/mol
InChI Key: MVVYMOGQFLCRQA-UHFFFAOYSA-N
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Description

3-Ethyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the amidation of 2-aminobenzoic acid derivatives, which are then cyclized to form the quinazolinone core . The reaction conditions often involve the use of acetic anhydride under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the quinazolinone core and the ethenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

3-Ethyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that quinazolinone derivatives can bind to DNA and proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one stands out due to its unique substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and development.

Properties

IUPAC Name

3-ethyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-3-21-18(12-11-15-8-6-7-14(2)13-15)20-17-10-5-4-9-16(17)19(21)22/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVYMOGQFLCRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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